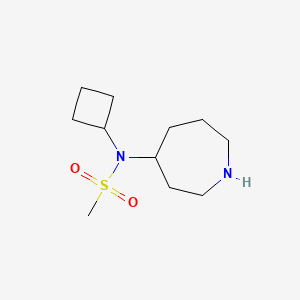![molecular formula C9H17ClN4S B13346024 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a piperidine derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups at the thiol position .
Wissenschaftliche Forschungsanwendungen
2-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis and gas storage.
Biology: It is studied for its role in enzyme inhibition and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways in pathogens or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: Similar in structure but lacks the piperidine moiety.
4-Methyl-4H-1,2,4-triazole-3-thiol: The precursor in the synthesis of the target compound.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Used in the synthesis of coordination polymers.
Uniqueness
2-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride is unique due to the presence of both the triazole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H17ClN4S |
|---|---|
Molekulargewicht |
248.78 g/mol |
IUPAC-Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C9H16N4S.ClH/c1-13-7-11-12-9(13)14-6-8-4-2-3-5-10-8;/h7-8,10H,2-6H2,1H3;1H |
InChI-Schlüssel |
QNGPZIJPBYUUCA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1SCC2CCCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B13346003.png)


